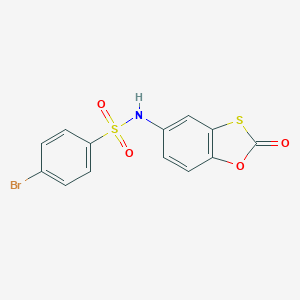![molecular formula C28H27NO4S B284960 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide](/img/structure/B284960.png)
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzofuran core, which is a fused polycyclic aromatic structure, and is functionalized with sulfonyl and benzamide groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Functionalization: The dibenzofuran core is then functionalized with sulfonyl and benzamide groups through nucleophilic substitution and coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl
特性
分子式 |
C28H27NO4S |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C28H27NO4S/c1-18-15-20(3)27(16-19(18)2)34(31,32)29(28(30)21-9-5-4-6-10-21)22-13-14-26-24(17-22)23-11-7-8-12-25(23)33-26/h4-6,9-10,13-17H,7-8,11-12H2,1-3H3 |
InChIキー |
JWXGUYBIPXSYSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B284880.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)

![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![ETHYL 6-CHLORO-4-({4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}AMINO)QUINOLINE-3-CARBOXYLATE](/img/structure/B284888.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE](/img/structure/B284895.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)



